HET0016

Overview

Description

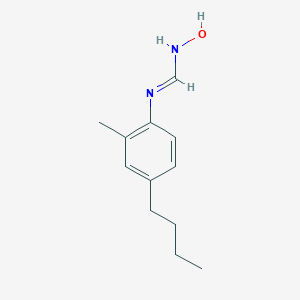

HET0016 (N-hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, targeting cytochrome P450 (CYP) isoforms CYP4A and CYP4F . 20-HETE, a metabolite of arachidonic acid, regulates vascular tone, inflammation, and cell proliferation, and its dysregulation is implicated in hypertension, cancer, and neurovascular diseases . This compound inhibits 20-HETE formation with nanomolar potency (IC50 = 8.9–38 nM in human and rat microsomes) and exhibits >300-fold selectivity over other eicosanoid pathways, such as epoxyeicosatrienoic acid (EET) synthesis . Its non-competitive inhibition mechanism distinguishes it from earlier inhibitors, as it binds independently of substrate concentration, preserving efficacy even at high arachidonic acid levels .

Despite its specificity, this compound faces pharmacokinetic limitations, including poor aqueous solubility, rapid metabolism (biological half-life <1 hour), and low oral bioavailability . To address these, formulations like hydroxypropyl-β-cyclodextrin (HPβCD) have been developed, enhancing solubility by >10-fold and enabling intravenous administration . Preclinical studies demonstrate this compound’s efficacy in reducing tumor growth (e.g., 80% inhibition in gliomas), attenuating neuroinflammation, and improving outcomes in ischemic brain injury .

Preparation Methods

Chemical Synthesis and Discovery

HET0016 was discovered during a systematic screening of Taisho Pharmaceutical’s compound library, targeting inhibitors of 20-HETE synthesis in rat renal microsomes . While the exact synthetic pathway remains proprietary, the compound’s structure (CAS No. 339068-25-6) suggests a multi-step organic synthesis involving formamidine derivatives. Key intermediates likely include 4-butyl-2-methylaniline and hydroxylamine derivatives, coupled via nucleophilic substitution or condensation reactions .

The synthesis prioritizes selectivity for cytochrome P450 (CYP) 4A and 4F isoforms, which catalyze 20-HETE production. Early characterization confirmed an IC50 of 35 nM for 20-HETE inhibition in rat renal microsomes, with 80-fold selectivity over epoxyeicosatrienoic acid (EET) synthesis pathways . Human renal microsomal assays further validated its potency, showing an IC50 of 8.9 nM , underscoring the need for high-purity synthesis to avoid off-target effects on CYP2C9, CYP2D6, or CYP3A4 enzymes.

Analytical Methods for Purity and Stability

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for separating this compound from reaction byproducts and quantifying its purity. The method employs a Bio-sil C18HL90-5S column (150 × 4.6 mm) with a gradient elution of acetonitrile, water, and acetic acid (48:52:0.1 to 75:25:0.1) at 0.7 mL/min . Ultraviolet (UV) detection at 205 nm or radioactive flow detection (for tritiated analogs) ensures precise quantification .

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is used for pharmacokinetic studies. For brain tissue analysis, hydrophilic-lipophilic balance (HLB) solid-phase extraction precedes reverse-phase HPLC separation on a Beta Basic-18 column . Quantification uses single-ion monitoring at m/z 319.5 for 20-HETE and m/z 207 for this compound, with deuterated internal standards ensuring accuracy .

Formulation Strategies for In Vivo Studies

Stock Solution Preparation

This compound’s low aqueous solubility necessitates dimethyl sulfoxide (DMSO) as a primary solvent. Stock solutions are prepared at concentrations up to 10 mM, with detailed dilution protocols to ensure stability:

| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 | 4.8473 | 24.2365 | 48.4731 |

| 5 | 0.9695 | 4.8473 | 9.6946 |

| 10 | 0.4847 | 2.4237 | 4.8473 |

Table 1: Stock solution preparation for this compound .

In Vivo Formulation with Hydroxypropyl-β-Cyclodextrin (HPβCD)

To enhance bioavailability, this compound is complexed with HPβCD for intravenous (IV) administration . The protocol involves:

-

Dissolving this compound in DMSO (master liquid).

-

Sequential addition of PEG300 and Tween 80, with vortexing to ensure clarity.

-

Dilution with double-distilled water (ddH2O) to final concentrations .

This formulation achieves 7-fold higher plasma concentrations and 3.6-fold higher tumor uptake compared to intraperitoneal administration, critical for preclinical glioma studies .

Quality Control and Stability Assessments

Stability in Biological Matrices

This compound remains stable in plasma and brain homogenates for 24 hours at 4°C, with degradation <5% . Long-term storage at -80°C preserves integrity for up to six months.

Inhibition of Off-Target Enzymes

At concentrations ≤1 μM, this compound exhibits minimal inhibition of cyclooxygenase (COX) (IC50 = 2300 nM) and CYP isoforms involved in drug metabolism (CYP2C9: IC50 = 3300 nM; CYP3A4: IC50 = 71,000 nM) . Regular batch testing via fluorometric CYP inhibition assays ensures specificity .

Applications in Preclinical Research

Neuroprotection Studies

In middle cerebral artery occlusion (MCAO) models, this compound (10 mg/kg, intraperitoneal) reduces infarct volume by 40% at 72 hours . Brain concentrations of 0.2 μM are achieved using the HPβCD formulation, correlating with 50% inhibition of 20-HETE synthesis .

Oncology Research

In glioblastoma xenografts, IV HPβCD-HET0016 (5 mg/kg daily) synergizes with temozolomide, extending survival to 26 weeks . Tumor pharmacokinetics show a half-life of 4.2 hours, necessitating twice-daily dosing for sustained inhibition .

Chemical Reactions Analysis

Types of Reactions: HET0016 primarily undergoes inhibition reactions where it selectively inhibits the cytochrome P450 enzymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid. This inhibition is non-competitive and irreversible .

Common Reagents and Conditions: The inhibition reactions involving this compound typically occur in the presence of cytochrome P450 enzymes, such as CYP4A1, CYP4A2, and CYP4A3. The reactions are conducted under physiological conditions, often in vitro or in vivo, to study the compound’s effects on enzyme activity .

Major Products Formed: The primary outcome of reactions involving this compound is the inhibition of 20-hydroxyeicosatetraenoic acid synthesis. This leads to a decrease in the levels of this metabolite, which in turn affects various biological processes such as angiogenesis and tumor growth .

Scientific Research Applications

Inhibition of Tumor Growth

Research has demonstrated that HET0016 effectively inhibits tumor growth in various cancer models. A study published in Nature highlighted its application in glioblastoma (GBM), a highly aggressive brain tumor. The intravenous formulation of this compound significantly reduced tumor proliferation and neovascularization in animal models. Specifically, treatment with HPßCD-HET0016 led to a 7-fold increase in plasma levels and a 3.6-fold increase in tumor levels compared to intraperitoneal administration. This resulted in prolonged survival rates in patient-derived xenograft models when combined with other therapies like temozolomide (TMZ) .

Case Study: Glioblastoma

- Study Design : Rats were implanted with U251 glioma cells and treated with this compound.

- Findings : The treatment resulted in significant reductions in tumor volume and expression markers associated with cell proliferation (Ki-67) and angiogenesis (laminin, αSMA) .

Regulation of Vascular Tone

This compound has been studied for its effects on vascular function, particularly concerning hypertension. By inhibiting 20-HETE synthesis, it can improve endothelial function and reduce vascular resistance. This application is particularly relevant for conditions such as chronic kidney disease and hypertension.

Case Study: Hypertension Management

- Study Design : Administration of this compound to hypertensive rats.

- Findings : The compound demonstrated significant reductions in blood pressure and improved vascular reactivity by modulating nitric oxide pathways .

Neuroprotective Effects

This compound has shown promise in protecting against neuroinflammation and oxidative stress-related damage, particularly in conditions like stroke. It mitigates lesion volume and enhances cerebral blood flow following ischemic events.

Case Study: Stroke Model

- Study Design : Application of this compound post-stroke in animal models.

- Findings : The inhibitor reduced lesion volumes significantly and improved recovery outcomes by decreasing inflammation mediated by 20-HETE .

Summary Table of Applications

Mechanism of Action

HET0016 exerts its effects by selectively inhibiting the cytochrome P450 enzymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid. This inhibition disrupts the production of this metabolite, which is known to act as a second messenger in angiogenesis and other biological processes. By reducing the levels of 20-hydroxyeicosatetraenoic acid, this compound effectively inhibits angiogenesis and tumor growth .

Comparison with Similar Compounds

Comparison with Similar 20-HETE Inhibitors

Structural and Mechanistic Differences

- This compound vs. TS-011 : Both are potent CYP4A/F inhibitors, but TS-011 is marginally more potent (lower IC50). However, TS-011’s pharmacokinetics (e.g., solubility, stability) are less favorable, limiting its therapeutic development .

- This compound vs. 17-ODYA/DDMS : Older inhibitors like 17-ODYA and DDMS are less selective and act via competitive inhibition, reducing efficacy at high substrate concentrations .

Pharmacokinetic and Therapeutic Profiles

- This compound’s Advantages :

- Demonstrated efficacy in diverse models:

- Cancer: Reduced tumor volume by 80% in gliomas and 84% in renal adenocarcinoma .

- Neuroprotection: Suppressed microglial activation in retinal ischemia and improved outcomes in traumatic brain injury (TBI) when nanoformulated .

- Metabolic Diseases: Alleviated hepatic steatosis in 3D liver models by normalizing lipid metabolism . Adaptability to advanced formulations (e.g., ROS-responsive liposomes) enhances brain delivery and sustained action .

Limitations Shared with Peers :

Clinical Potential and Development Status

- This compound: No clinical trials reported, but preclinical data support its utility in combination therapies (e.g., with temozolomide in glioblastoma) . Nanoformulations (e.g., this compound-loaded liposomes) address solubility and blood-brain barrier penetration challenges .

- TS-011: No advanced development due to unstable pharmacokinetics .

- 17-ODYA/DDMS : Largely obsolete due to poor selectivity and mechanistic drawbacks .

Biological Activity

HET0016, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl) formamidine, is a selective inhibitor of the enzyme responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications, particularly in cardiovascular and neurological disorders.

This compound primarily inhibits the cytochrome P450 (CYP) enzymes, specifically CYP4A and CYP4F, which catalyze the conversion of arachidonic acid (AA) into 20-HETE. The inhibition of 20-HETE synthesis is crucial as this eicosanoid plays a role in various physiological processes, including vascular tone regulation and renal function. This compound has shown selectivity in inhibiting 20-HETE production while having minimal effects on other CYP enzymes involved in drug metabolism, making it a valuable tool for studying the biological roles of 20-HETE without confounding effects from other pathways.

Inhibition Potency

The inhibitory potency of this compound has been quantified through various studies:

- IC50 Values :

These values indicate that this compound is a potent inhibitor of 20-HETE synthesis, with much higher concentrations required to affect other CYP activities.

Cardiovascular Implications

Research has indicated that this compound can modulate vascular functions by inhibiting 20-HETE, which is known to contribute to vasoconstriction and hypertension. In models of hypertension, administration of this compound has been associated with improved renal function and reduced blood pressure .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in traumatic brain injury (TBI) models. The compound has been shown to reduce neuroinflammatory responses by inhibiting microglial activation, leading to better histological and functional outcomes post-injury .

Case Studies

- Traumatic Brain Injury : In a study involving rats subjected to TBI, treatment with this compound resulted in decreased lesion volumes and improved cerebral blood flow compared to control groups. This suggests that the inhibition of 20-HETE may mitigate secondary injury mechanisms following TBI .

- Hypertension Models : In spontaneously hypertensive rats (SHR), this compound administration led to significant reductions in both systolic and diastolic blood pressure. The improvement in renal function was attributed to decreased vascular resistance mediated by reduced levels of 20-HETE .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What is the primary mechanism by which HET0016 reduces vascular oxidative stress in hypertensive models?

this compound inhibits 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis via selective, non-competitive inhibition of cytochrome P450 (CYP) 4A/F isoforms. In spontaneously hypertensive rats (SHRs), this compound attenuates oxidative/nitrosative stress markers such as 5-nitrotyrosine (peroxynitrite), 4-hydroxynonenal (lipid peroxidation), and protein carbonyl derivatives . This suppression correlates with reduced NF-κB activation in vascular tissues, likely through 20-HETE-dependent modulation of TP receptor signaling .

Q. Which experimental models are most effective for studying this compound’s anti-metastatic effects in breast cancer?

Immune-competent mouse models with orthotopic tumor implantation (e.g., mammary fat pad) are widely used. This compound (10 mg/kg/day, intravenous) reduces tumor volume, lung metastasis, and expression of pro-angiogenic factors (VEGF, bFGF) and metalloproteinases (MMP-9) by targeting the PI3K/AKT pathway . These models also reveal this compound’s modulation of tumor microenvironments, including suppression of granulocytic myeloid-derived suppressor cells (MDSCs) and inflammatory cytokines .

Q. How does this compound preserve blood-brain barrier (BBB) integrity after cerebral ischemia-reperfusion (I/R) injury?

In rat middle cerebral artery occlusion (MCAO) models, this compound (10 mg/kg) prevents BBB dysfunction by upregulating tight junction proteins (Claudin-5, ZO-1) and suppressing MMP-9 activity. This effect is linked to inhibition of oxidative stress and JNK pathway activation, as validated via Western blot and ultrastructural analysis .

Advanced Research Questions

Q. What methodological strategies optimize this compound’s solubility and pharmacokinetics for neurological studies?

Formulating this compound with hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility by >100-fold, enabling intravenous administration. Pharmacokinetic studies using HPLC-MS/MS with selective reaction monitoring (SRM) show rapid brain disposition (peak plasma concentration within 5 minutes) and dose-dependent 20-HETE suppression in cortical tissue . Key parameters include SRM transitions (m/z 207 → 130 for this compound) and collision energy optimization (31 eV) .

Q. How do contradictory findings on this compound’s vascular effects inform experimental design?

While this compound reduces NF-κB activation in SHR carotid arteries , its vasodilatory effects in murine aortic rings involve multi-channel mechanisms (e.g., endothelial-independent pathways and L-type Ca²⁺ channel modulation at high concentrations) . Researchers must differentiate tissue-specific responses by standardizing endothelial status, pre-contraction agents (e.g., phenylephrine vs. KCl), and inhibitor co-treatments (e.g., L-NAME for nitric oxide synthase) .

Q. What analytical approaches resolve discrepancies in 20-HETE quantification across studies?

Simultaneous extraction and quantification of this compound and 20-HETE via solid-phase extraction (SPE) coupled with HPLC-MS/MS ensures precision (CV <10%). Calibration curves (50–2000 pg range) and internal standards (e.g., deuterated 20-HETE-d6) mitigate matrix effects in brain tissue . For in vitro studies, dual-luciferase reporter assays validate 20-HETE’s role in NF-κB activation, with TP receptor blockers (SQ 29548) confirming pathway specificity .

Q. Methodological Considerations

- Statistical Rigor : Use non-compartmental pharmacokinetic analysis (WinNonlin) for this compound and ANOVA with post hoc tests (e.g., Dunnett’s) for multi-group comparisons. Report SEM and significance thresholds (e.g., *p < 0.05) .

- Dose Optimization : In vivo efficacy requires balancing 20-HETE inhibition (IC₅₀ ~12–20 nM for CYP4A isoforms) with off-target effects. Dose-response studies in SHRs suggest 10 mg/kg/day as optimal for vascular endpoints .

- Data Reproducibility : Include negative controls (e.g., HPβCD vehicle) and validate findings across ≥2 models (e.g., SHRs for hypertension, MCAO for stroke) .

Properties

IUPAC Name |

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOGBKNFIHKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=CNO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369449 | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339068-25-6 | |

| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.